molecular formula C22H21N3O4S B2994536 N-(2-(indolin-1-yl)-2-oxoethyl)-N-(4-methoxyphenyl)pyridine-3-sulfonamide CAS No. 1021054-84-1

N-(2-(indolin-1-yl)-2-oxoethyl)-N-(4-methoxyphenyl)pyridine-3-sulfonamide

Cat. No. B2994536
CAS RN: 1021054-84-1
M. Wt: 423.49
InChI Key: GUAVXFOXLXEOSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(indolin-1-yl)-2-oxoethyl)-N-(4-methoxyphenyl)pyridine-3-sulfonamide, also known as CEP-33779, is a small molecule inhibitor of the transcription factor NF-κB. It has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In

Scientific Research Applications

Antitumor Applications

Research has shown that sulfonamide-focused libraries, including compounds structurally related to N-(2-(indolin-1-yl)-2-oxoethyl)-N-(4-methoxyphenyl)pyridine-3-sulfonamide, have been evaluated for antitumor properties. These studies involve cell-based screens and gene expression analysis to identify potent cell cycle inhibitors. Two compounds from these collections have progressed to clinical trials due to their ability to disrupt tubulin polymerization and affect cell cycle phases in cancer cell lines, highlighting the therapeutic potential of such sulfonamides in oncology (Owa et al., 2002).

Binding Interactions with Tubulin

Further investigations have demonstrated that sulfonamide drugs, including those structurally similar to the compound of interest, bind to the colchicine site of tubulin. This interaction is characterized by a reversible binding mechanism that induces conformational changes in tubulin without affecting its GTPase activity. The findings suggest that minor alterations in the molecule can significantly influence the drug-tubulin binding thermodynamics, emphasizing the importance of specific structural features for their antimitotic properties (Banerjee et al., 2005).

Synthesis of Derivatives

Research into the synthesis of derivatives highlights the versatility of indole-based compounds. Novel derivatives have been synthesized, exploring the reactivity and potential biological activity of these molecules. This includes studies on the synthesis of compounds by reacting arylsulfon(amoyl)amides with indoles, suggesting a methodological approach to develop biologically active compounds (Avdeenko et al., 2020).

properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-(4-methoxyphenyl)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c1-29-19-10-8-18(9-11-19)25(30(27,28)20-6-4-13-23-15-20)16-22(26)24-14-12-17-5-2-3-7-21(17)24/h2-11,13,15H,12,14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAVXFOXLXEOSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)N2CCC3=CC=CC=C32)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(indolin-1-yl)-2-oxoethyl)-N-(4-methoxyphenyl)pyridine-3-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.